molecular formula C11H16ClNO B12275952 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No.: B12275952
M. Wt: 213.70 g/mol
InChI Key: PFTUEBFTHVNUBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted benzylamine with a suitable electrophile can lead to the formation of the azepine ring .

Industrial Production Methods

Industrial production of this compound typically involves one-pot synthesis techniques, which are efficient and cost-effective. These methods often utilize multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the desired product . This approach minimizes the need for purification steps and reduces waste.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the methoxy group at the 7th position.

    7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains a chlorine atom instead of a methoxy group.

    5-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Has an amino group at the 5th position

Uniqueness

The presence of the methoxy group at the 7th position in 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H

InChI Key

PFTUEBFTHVNUBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCCCC2.Cl

Origin of Product

United States

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